Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)

描述

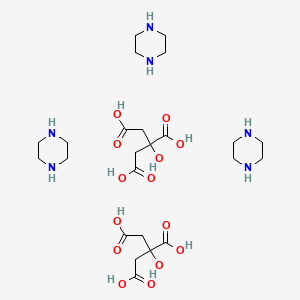

柠檬酸哌嗪是一种有机化合物,由一个含有两个相对氮原子的六元环组成。 它主要用作驱虫剂,用于治疗寄生虫感染,例如蛔虫和蛲虫感染 。柠檬酸哌嗪通过使寄生虫麻痹起作用,使宿主更容易排出它们。

准备方法

合成路线和反应条件: 柠檬酸哌嗪可以通过多种方法合成。一种常见的方法包括1,2-二胺衍生物与锍盐的环化。 另一种方法包括Ugi反应、氮亲核试剂作用下氮丙啶的开环以及带有氨基的炔烃的分子间环加成反应 。

工业生产方法: 在工业生产中,哌嗪通常通过醇氨与1,2-二氯乙烷反应,或通过乙二胺盐酸盐在钠和乙二醇的作用下合成。 然后通过将哌嗪与柠檬酸混合来形成柠檬酸哌嗪 。

化学反应分析

反应类型: 柠檬酸哌嗪会发生各种化学反应,包括:

氧化: 哌嗪可以被氧化生成哌嗪-2,5-二酮。

还原: 哌嗪的还原可以生成具有不同取代基的哌嗪衍生物。

常见试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂如氢化铝锂。

取代: 卤代烷烃和酰氯等试剂用于取代反应.

主要产品:

氧化: 哌嗪-2,5-二酮。

还原: 各种哌嗪衍生物。

取代: N-取代哌嗪.

科学研究应用

柠檬酸哌嗪在科学研究中有着广泛的应用:

化学: 用作合成各种药物和有机化合物的构建块。

生物学: 研究其对寄生虫的影响及其在治疗其他寄生虫感染中的潜在用途。

作用机制

柠檬酸哌嗪作为GABA受体激动剂。它直接选择性地结合肌肉膜GABA受体,导致神经末梢的超极化。 这导致蠕虫的弛缓性麻痹,使宿主更容易将它们排出 。

类似化合物:

- 水合哌嗪

- 己二酸哌嗪

- 哌嗪衍生物 ,如伊马替尼和西地那非 .

比较: 柠檬酸哌嗪在作为驱虫剂的特定用途方面是独一无二的。 虽然其他哌嗪衍生物可能具有不同的药理特性,如抗癌或抗病毒活性,但柠檬酸哌嗪主要用于其麻痹和排出寄生虫的能力 。

相似化合物的比较

- Piperazine hydrate

- Piperazine adipate

- Piperazine derivatives such as imatinib and sildenafil .

Comparison: Piperazine citrate is unique in its specific use as an anthelmintic agent. While other piperazine derivatives may have different pharmacological properties, such as anticancer or antiviral activities, piperazine citrate is primarily used for its ability to paralyze and expel parasitic worms .

生物活性

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2), commonly referred to as piperazine citrate, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

Piperazine citrate has the molecular formula and a molecular weight of approximately 642.65 g/mol. Its structure consists of a piperazine ring combined with a tricarboxylic acid derivative, which contributes to its unique biological properties. The compound is known for its role as an anthelmintic agent and its interactions with neurotransmitter systems.

GABA Receptor Interaction

Piperazine citrate acts primarily as a GABA receptor agonist. It binds selectively to GABA receptors on muscle membranes in parasitic organisms, leading to hyperpolarization of nerve endings. This hyperpolarization results in flaccid paralysis of the parasites, facilitating their expulsion from the host body.

Cellular Effects

The compound influences various cellular processes by affecting cell signaling pathways associated with GABA receptors. This mechanism is crucial for disrupting the neuromuscular function of parasites, making it a valuable agent in parasitic infections.

Table 1: Comparison of Piperazine Citrate with Related Compounds

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Piperazine | C4H10N2 | Anthelmintic | Basic amine structure |

| Piperazine Adipate | C8H14N2O4 | Anthelmintic | Contains adipic acid |

| Piperazine Hydrochloride | C4H10ClN2 | Antidepressant | Hydrochloride salt form |

| N-Mononitrosopiperazine | C4H8N2O2 | Research on genotoxicity | Nitrosation product |

Piperazine citrate's distinctiveness lies in its dual action as both an anthelmintic agent and a neuromuscular modulator within the broader category of piperazines that exhibit varying biological activities.

Case Studies

-

Anthelmintic Efficacy

In laboratory studies involving parasitic worms, piperazine citrate demonstrated significant efficacy in inducing paralysis at therapeutic doses. The compound was well-tolerated in animal models with minimal adverse effects observed at standard dosages. -

Metabolic Pathways

Research indicates that approximately 25% of piperazine citrate is metabolized in the liver. It undergoes nitrosation to form N-mononitrosopiperazine (MNPz), which is further metabolized into N-nitroso-3-hydroxypyrrolidine (NHPYR). These metabolic products are essential for understanding the compound's long-term effects and potential toxicity . -

Transport and Distribution

Upon systemic circulation, piperazine citrate is distributed throughout various tissues, primarily localizing within muscle membranes where it exerts its anthelmintic effects.

Applications

Piperazine citrate has several applications across different fields:

- Medicine : Investigated for its potential use in drug formulations targeting parasitic infections.

- Biochemistry : Utilized as a chelating agent and buffer in chemical reactions.

- Industry : Employed in the production of biodegradable polymers and as a food additive due to its stability and safety profile.

常见问题

Q. What are the common synthetic routes for Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)?

Basic Research Question

The compound is typically synthesized via coupling reactions involving piperazine derivatives and carboxylic acid moieties. For example, acid chlorides can react with cis-piperazine-2,3-dicarboxylic acid in a water/dioxane solvent system under basic conditions (NaOH), followed by pH adjustment to isolate the product . Alternative routes include copper-catalyzed click chemistry (e.g., triazole formation using CuSO₄ and sodium ascorbate) . Optimization of solvent ratios (e.g., H₂O:DCM) and stoichiometry is critical for yield improvement.

Q. How can reaction conditions be optimized to improve yield and purity in piperazine derivative synthesis?

Advanced Research Question

Key variables include:

- Solvent selection : Polar aprotic solvents like dioxane enhance reactivity in coupling reactions , while mixed solvents (H₂O:DCM) stabilize intermediates in click chemistry .

- Catalyst loading : For Cu(I)-catalyzed azide-alkyne cycloadditions, 0.3 equiv CuSO₄·5H₂O and 0.6 equiv sodium ascorbate minimize side reactions .

- Temperature control : Reactions at 0°C reduce byproduct formation during acid chloride coupling, followed by gradual warming to room temperature .

- Purification : Silica gel chromatography (ethyl acetate:hexane gradients) effectively isolates pure products .

Q. What analytical techniques validate the structure and purity of this compound?

Basic Research Question

Standard methods include:

- Spectroscopy : IR confirms functional groups (e.g., carboxylate stretches at ~1600 cm⁻¹), while ¹H/¹³C NMR identifies proton environments and stereochemistry .

- Chromatography : HPLC and TLC (using hexane:ethyl acetate) monitor reaction progress and purity .

- Mass spectrometry : GC-MS verifies molecular weight (e.g., 321.33 g/mol for the anhydrous form) .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Advanced Research Question

Contradictions may arise from tautomerism, impurities, or solvent effects. Strategies include:

- Cross-validation : Combine multiple techniques (e.g., NMR, IR, and X-ray crystallography) to confirm structural assignments .

- pH control : Adjusting reaction pH to 7 minimizes salt formation, which can distort NMR signals .

- Crystallization : Recrystallization in ethyl acetate/hexane mixtures produces single crystals for unambiguous X-ray analysis .

Q. What storage conditions ensure the compound’s stability?

Basic Research Question

The compound is hygroscopic and degrades under moisture. Recommended storage:

- Short-term : -20°C in sealed containers for ≤1 month .

- Long-term : -80°C under nitrogen for ≤6 months .

Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carboxylate groups.

Q. How can the compound’s role as a dual NMDA/GluK1 receptor antagonist be experimentally assessed?

Advanced Research Question

Design in vitro assays using:

- Receptor binding studies : Radiolabeled ligands (e.g., [³H]MK-801 for NMDA) quantify binding affinity .

- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells measure ion channel inhibition .

- Dose-response curves : Vary compound concentrations (1 nM–100 µM) to determine IC₅₀ values. Control experiments should include vehicle (DMSO) and reference antagonists (e.g., AP5 for NMDA).

Q. Which purification methods are most effective post-synthesis?

Basic Research Question

- Liquid-liquid extraction : Ethyl acetate effectively partitions organic products from aqueous layers .

- Chromatography : Flash silica gel chromatography with gradients (e.g., 1:8 to 1:2 ethyl acetate:hexane) resolves polar byproducts .

- Crystallization : Slow evaporation from ethanol yields high-purity crystals .

Q. How can reaction mechanisms for piperazine-based syntheses be elucidated?

Advanced Research Question

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps .

- Isotope labeling : Use ¹⁸O-labeled water to trace carboxylate oxygen incorporation during hydrolysis .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and intermediates for acid chloride coupling .

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。